molecular formula C9H12O2 B14667253 3,4,5,6-Tetramethyl-2H-pyran-2-one CAS No. 51595-76-7

3,4,5,6-Tetramethyl-2H-pyran-2-one

Cat. No.: B14667253
CAS No.: 51595-76-7
M. Wt: 152.19 g/mol
InChI Key: PWVOLXSMGIMTLK-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethyl-2H-pyran-2-one is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol This compound is characterized by a pyran ring substituted with four methyl groups at positions 3, 4, 5, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethyl-2H-pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetramethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,4,5,6-Tetramethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise molecular characteristics .

Properties

CAS No.

51595-76-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5,6-tetramethylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-5-6(2)8(4)11-9(10)7(5)3/h1-4H3

InChI Key

PWVOLXSMGIMTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=C1C)C)C

Origin of Product

United States

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